molecular formula C36H60O3 B15291123 5,6 Epoxy Vitamin A Palmitate

5,6 Epoxy Vitamin A Palmitate

Cat. No.: B15291123
M. Wt: 540.9 g/mol
InChI Key: XLBDTOMRSRJZBH-NMJHGEKWSA-N
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Description

5,6 Epoxy Vitamin A Palmitate (5,6-epoxy-RP), also known as 5,6-epoxyretinyl palmitate, is an oxidative derivative of retinyl palmitate (RP), a vitamin A ester widely used in cosmetics, fortified foods, and pharmaceuticals. This compound forms when RP undergoes photodegradation under ultraviolet A (UVA) light exposure, leading to the introduction of an epoxide group at the 5,6-position of the retinol moiety . Unlike RP, which is intentionally formulated for its pro-vitamin A activity and skin benefits, 5,6-epoxy-RP is primarily a decomposition byproduct associated with photomutagenic risks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6 Epoxy Vitamin A Palmitate typically involves the epoxidation of retinyl palmitate. This can be achieved through the reaction of retinyl palmitate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Formation via Photodecomposition

5,6-Epoxy-RP is generated through UVA-induced photodegradation of retinyl palmitate (315–400 nm). This process involves two primary mechanisms:

  • Free radical chain reactions : Mediate the formation of 5,6-epoxy-RP .

  • Ionic photodissociation : Contributes to the generation of anhydroretinol (AR), a co-product .

Key conditions :

ParameterValueSource
Light wavelength315–400 nm (UVA)
RP concentration10–25 µg/mL
Reaction time30 minutes (1.38 mW/cm² UVA)

Photochemical Generation of Reactive Oxygen Species (ROS)

Under UVA irradiation, 5,6-epoxy-RP acts as a photosensitizer, producing ROS that drive oxidative damage:

ROS TypeDetection MethodExperimental OutcomeSource
Singlet oxygen (¹O₂)ESR spin-trap with TEMPOLEnhanced lipid peroxidation in D₂O; inhibited by NaN₃
Superoxide (O₂⁻)SOD-inhibited lipid peroxidationReduced methyl linoleate hydroperoxide formation

Mechanism :

5,6-Epoxy-RPUVAROS (¹O₂, O₂⁻)Lipid peroxidationHydroperoxides\text{5,6-Epoxy-RP} \xrightarrow{\text{UVA}} \text{ROS (¹O₂, O₂⁻)} \xrightarrow{\text{Lipid peroxidation}} \text{Hydroperoxides}

Lipid Peroxidation

5,6-Epoxy-RP facilitates lipid peroxidation in non-aqueous systems:

SubstrateInhibitorEffect on PeroxidationSource
Methyl linoleateDithiothreitol85% reduction in hydroperoxides
Methyl linoleateSuperoxide dismutase70% reduction

Implication : ROS-mediated lipid damage is critical in phototoxicity .

DNA Damage and Photomutagenicity

5,6-Epoxy-RP exhibits photomutagenic effects in mammalian cells under UVA:

Cell LineTreatment (µg/mL)UVA ExposureMutagenic Response (Fold Increase)Source
L5178Y/Tk⁺/⁻ lymphoma2530 min3.2× baseline mutation frequency
L5178Y/Tk⁺/⁻ lymphoma1030 min2.1× baseline mutation frequency

Notes :

  • Synergistic photomutagenicity observed only with combined 5,6-epoxy-RP and UVA .

  • DNA damage confirmed via Comet assay .

Stability and Hydrolysis

5,6-Epoxy-RP undergoes structural changes under acidic conditions, akin to related retinoids:

ConditionSubstrateProductUV Absorption (nm)Source
Acid hydrolysis5,6-EpoxyretinylphosphateLow-polarity retinoid364, 346, 330

Outcome : Acidic environments promote retroretinoid formation, altering biological activity .

Biological Implications

  • Phototoxicity : ROS generation and lipid/DNA damage correlate with skin phototoxicity in RP-containing cosmetics .

  • Regulatory considerations : Photostability of RP formulations is critical to minimize 5,6-epoxy-RP accumulation .

Scientific Research Applications

5,6 Epoxy Vitamin A Palmitate is used in a wide range of scientific research applications:

    Chemistry: It is studied for its reactivity and stability compared to other Vitamin A derivatives.

    Biology: It is used to study the effects of Vitamin A derivatives on cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: It is used in the formulation of fortified foods and supplements to enhance Vitamin A stability and bioavailability.

Mechanism of Action

The mechanism of action of 5,6 Epoxy Vitamin A Palmitate involves its interaction with cellular receptors and enzymes. The epoxide group can react with nucleophiles in the cell, leading to the formation of various metabolites. These metabolites can then interact with nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression and influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between 5,6-epoxy-RP and structurally related compounds:

Compound Molecular Formula Key Structural Features Stability Under UVA Primary Biological Activity Applications Safety Concerns
5,6 Epoxy-RP C₃₆H₆₀O₂ Retinyl palmitate with 5,6-epoxide group Low; decomposes further Photomutagenic (chromosomal damage) None (decomposition product of RP) Synergistic photomutagenicity with UVA
Retinyl Palmitate (RP) C₃₆H₆₀O₂ Ester of retinol and palmitic acid Moderate; degrades under UVA Pro-vitamin A, anti-aging, antioxidant Cosmetics, fortified foods, pharmaceuticals Hypothyroidism at high doses , photodegradation risks
9-Cis Vitamin A Palmitate C₃₆H₆₀O₂ Cis isomer at C9 position of retinol Similar to RP Binds to RXR nuclear receptors, cell differentiation Research (limited commercial use) Limited data; isomer-specific effects
Ascorbyl Palmitate C₂₂H₃₈O₇ Ester of ascorbic acid and palmitic acid High Antioxidant (regenerates vitamin E) Food preservation, skincare Generally recognized as safe (GRAS)
Vitamin A EP Impurity A C₄₀H₆₀O₂/C₄₄H₆₄O₄ Variant with extended alkyl chains Unreported Unknown (pharmaceutical impurity) Quality control reference standard Regulatory compliance focus

Stability and Photodegradation

  • 5,6-Epoxy-RP: Forms when RP is exposed to UVA light (315–400 nm). Further degradation produces additional mutagenic byproducts, such as anhydroretinol (AR) .
  • RP : Susceptible to oxidative and photolytic degradation, necessitating antioxidants (e.g., vitamin E) in formulations. Poor storage stability in fortified foods contributes to reduced efficacy .
  • Ascorbyl Palmitate : Exhibits superior oxidative stability and synergizes with vitamin E to scavenge free radicals, reducing lipid peroxidation in oils .

Analytical Methods

  • RP Quantification : Spectrophotometric analysis at 620 nm after reaction with trichloroacetic acid (TCA) ; HPLC with UV detection (retention time calibration) .
  • 5,6-Epoxy-RP Detection: Likely requires HPLC-MS due to structural similarity to RP and low natural abundance. No specific methods cited in evidence.

Research Implications and Regulatory Status

  • 5,6-Epoxy-RP: Not intentionally used in products but monitored as a decomposition product in RP-containing formulations. Regulatory agencies emphasize stability testing for RP in cosmetics .
  • RP : Marketed in anti-aging creams and fortified foods, though some pharmaceutical products (e.g., capsules) have been discontinued due to safety or efficacy concerns .
  • Ascorbyl Palmitate : GRAS status with widespread use in food and skincare for its antioxidant synergy .

Biological Activity

5,6 Epoxy Vitamin A Palmitate, a derivative of retinyl palmitate, has garnered attention for its biological activities and implications in dermatological and cellular studies. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

This compound is formed through the photodecomposition of retinyl palmitate (RP) when exposed to ultraviolet (UV) light. This process involves a light-initiated free radical chain reaction that results in various photoproducts, including anhydroretinol (AR) and 5,6-epoxyretinyl palmitate. The structural transformation is significant as it alters the biological activity of the compound compared to its parent form.

Mutagenicity and Cytotoxicity

Research indicates that 5,6-epoxyretinyl palmitate exhibits mutagenic properties under certain conditions. A study highlighted that exposure to UVA light combined with 5,6-epoxy-RP resulted in increased mutagenicity in mouse lymphoma cells. The photomutagenic effect was notably higher than that observed with retinyl palmitate alone, suggesting that the epoxy derivative may enhance genetic damage due to reactive oxygen species (ROS) generation during photoirradiation .

Table 1: Photomutagenicity of 5,6-Epoxy Vitamin A Palmitate

TreatmentDose (μg/mL)Mutant Frequency (×10⁻⁶)
Control-78
5,6-Epoxy-RP + UVA1095
2587
AR + UVA1033

This table summarizes the findings from various treatments involving 5,6-epoxy-RP and its comparison with AR, demonstrating the dose-dependent increase in mutagenicity.

Cellular Effects

In vitro studies have shown that 5,6-epoxyretinol can enhance cellular adhesion properties in mouse fibroblast cells (3T12), akin to the response seen with parent retinoids. Moreover, it has been observed that these compounds can act as effective acceptors in biochemical reactions involving carbohydrate metabolism . The ability of 5,6-epoxyretinoids to mimic the biological activity of retinoids suggests their potential utility in therapeutic applications.

Case Studies and Clinical Implications

  • Topical Applications : In a study involving SKH-1 mice treated with creams containing retinyl palmitate over an extended period, significant increases in both retinol and RP levels were noted. The presence of UV exposure further complicated these dynamics by promoting the formation of photodecomposition products like 5,6-epoxy-RP .
  • Safety Assessments : Clinical evaluations have indicated that while retinyl palmitate is commonly used in cosmetic formulations, its epoxy derivatives exhibit phototoxicity but are not classified as photomutagenic under controlled conditions. This distinction is crucial for safety assessments regarding cosmetic use .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the stability of 5,6 Epoxy Vitamin A Palmitate in formulations?

Fourier Transform Infrared (FTIR) spectroscopy is critical for assessing compatibility between this compound and encapsulation excipients (e.g., surfactants, antioxidants). FTIR identifies spectral shifts caused by chemical interactions, ensuring formulation integrity . High-performance liquid chromatography (HPLC) and UV spectrophotometry are standard for quantifying degradation products, while thermal gravimetric analysis (TGA) evaluates thermal stability during storage .

Q. How can researchers mitigate oxidative degradation of this compound in lipid-based systems?

Co-encapsulation with antioxidants like vitamin E is essential. Vitamin E scavenges peroxyl radicals, preserving retinyl palmitate integrity in lipid matrices . Stability is further enhanced using microencapsulation techniques (e.g., spray-dried emulsions) with maltodextrin or OSA-modified starch, which reduce oxygen permeability .

Q. What are the primary biochemical mechanisms of this compound in therapeutic applications?

After enzymatic hydrolysis, this compound releases retinol, which binds to nuclear receptors (RAR/RXR) to regulate gene expression in processes like epithelial cell differentiation and immune modulation . In dermatology, it inhibits UV-induced apoptosis by downregulating pro-inflammatory cytokines (e.g., IL-6) .

Advanced Research Questions

Q. How can D-optimal mixture design optimize microencapsulation parameters for this compound?

D-optimal design minimizes experimental runs while maximizing data robustness. Key variables include emulsifier ratios (e.g., Tween 80 vs. cremophor RH), wall material composition (maltodextrin/OSA starch), and homogenization speed. Response factors like encapsulation efficiency and particle size are modeled statistically, with validation via ANOVA and lack-of-fit tests . For example, a 20% w/w OSA starch ratio may yield 95% encapsulation efficiency under optimized shear stress .

Q. How do contradictions in phototoxicity data for this compound impact its use in topical formulations?

While retinyl palmitate prevents UVB-induced DNA damage in vitro by upregulating antioxidant enzymes (e.g., catalase), FDA studies report potential photocarcinogenicity via free radical generation under UVA . Researchers must reconcile these by testing formulations in stratified in vitro skin models (e.g., 3D epidermis) and validating with oxidative stress biomarkers (8-OHdG, lipid peroxides) .

Q. What experimental models best evaluate the efficacy of this compound in tissue regeneration?

Asterina coronata limb regeneration models quantify retinoid-induced cell proliferation via BrdU labeling . For mammalian systems, murine excisional wound models paired with RNA-seq can identify retinoid-regulated pathways (e.g., Wnt/β-catenin). Dose-response studies must monitor plasma retinyl ester levels to avoid toxicity thresholds (>500 IU/kg/day) .

Q. How should clinical trials design account for pharmacokinetic variability of this compound?

Randomized controlled trials (RCTs) must stratify cohorts by retinoid-binding protein (RBP4) polymorphisms, which influence retinol bioavailability. Longitudinal monitoring of serum retinol (via HPLC) and retinyl palmitate (via LC-MS) ensures adherence to safety margins. A 2011 RCT on retinitis pigmentosa used 15,000 IU/day with biannual liver function tests to mitigate hepatotoxicity risks .

Q. What methodologies validate the use of this compound as a pharmaceutical reference standard?

Certified reference materials (CRMs) require multi-laboratory validation using ISO 17034 guidelines. Purity is assessed via mass spectrometry (≥98%), with accelerated stability testing (40°C/75% RH for 6 months). Cross-reactivity with degradation products (e.g., anhydroretinol) is quantified using NMR and differential scanning calorimetry (DSC) .

Q. Data Interpretation and Contradictions

Q. How can researchers resolve discrepancies in vitamin A stability studies across food and pharmaceutical matrices?

In oily matrices (e.g., RUTFs), retinyl palmitate stability is pH-dependent (optimal pH 6–7) and requires co-formulation with tocopherols . Conversely, hydrophilic systems (e.g., cornflakes) demand multi-vitamin complexes (B1, C) to prevent hydrolysis. Conflicting data often arise from matrix-specific oxidation kinetics, necessitating Arrhenius modeling to predict shelf-life under varied conditions .

Q. What statistical approaches address variability in retinyl palmitate bioavailability studies?

Mixed-effects models account for intersubject variability in absorption, while bootstrap resampling improves confidence intervals for skewed data (e.g., plasma retinol levels). Meta-analyses of RCTs should adjust for publication bias using funnel plots and Egger’s regression .

Properties

Molecular Formula

C36H60O3

Molecular Weight

540.9 g/mol

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate

InChI

InChI=1S/C36H60O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33(37)38-30-26-32(3)23-20-22-31(2)25-29-36-34(4,5)27-21-28-35(36,6)39-36/h20,22-23,25-26,29H,7-19,21,24,27-28,30H2,1-6H3/b23-20+,29-25+,31-22+,32-26+

InChI Key

XLBDTOMRSRJZBH-NMJHGEKWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C12C(CCCC1(O2)C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC12C(CCCC1(O2)C)(C)C

Origin of Product

United States

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